molecular formula C3H7NOS B10783645 Methyl thioacetohydroxamate CAS No. 19125-12-3

Methyl thioacetohydroxamate

Cat. No.: B10783645
CAS No.: 19125-12-3
M. Wt: 105.16 g/mol
InChI Key: TYEVWCPZVQACAE-ARJAWSKDSA-N
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Preparation Methods

The synthesis of methyl thioacetohydroxamate involves the reaction of methylthioacetaldehyde with hydroxylamine. The reaction typically occurs under mild conditions, with the aldehyde and hydroxylamine reacting in an aqueous or alcoholic medium to form the oxime. The reaction can be represented as follows:

CH3SCH2CHO+NH2OHCH3SCH2CH=NOH+H2OCH₃SCH₂CHO + NH₂OH → CH₃SCH₂CH=NOH + H₂O CH3​SCH2​CHO+NH2​OH→CH3​SCH2​CH=NOH+H2​O

Chemical Reactions Analysis

Methyl thioacetohydroxamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted oximes .

Mechanism of Action

The mechanism of action of methyl thioacetohydroxamate involves its interaction with specific molecular targets. As a metabolite of methomyl and thiodicarb, it is involved in the inhibition of acetylcholinesterase, an enzyme critical for nerve function. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing prolonged nerve stimulation and eventual paralysis of pests .

Comparison with Similar Compounds

Methyl thioacetohydroxamate can be compared with other similar compounds, such as:

    Methomyl: A carbamate insecticide with a similar mode of action but different chemical structure.

    Thiodicarb: Another N-methylcarbamate insecticide that shares metabolic pathways with this compound.

    Aldicarb: A carbamate insecticide with a similar mechanism of action but different applications.

The uniqueness of this compound lies in its specific use in pesticide residue analysis and its role as a metabolite of methomyl and thiodicarb .

Properties

CAS No.

19125-12-3

Molecular Formula

C3H7NOS

Molecular Weight

105.16 g/mol

IUPAC Name

methyl (1Z)-N-hydroxyethanimidothioate

InChI

InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3-

InChI Key

TYEVWCPZVQACAE-ARJAWSKDSA-N

Isomeric SMILES

C/C(=N/O)/SC

Canonical SMILES

CC(=NO)SC

Origin of Product

United States

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